molecular formula C12H9F4NOS B017351 (2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol CAS No. 317319-27-0

(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol

Cat. No. B017351
M. Wt: 291.27 g/mol
InChI Key: SSJKNJYBSHISNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that yield intermediates with benzene rings and boric acid ester groups. For instance, the synthesis of boric acid ester intermediates through a three-step substitution reaction demonstrates the complexity and precision required in synthesizing compounds with intricate structures (Huang et al., 2021). Such processes are crucial for obtaining compounds with specific functional groups that contribute to their overall chemical behavior.

Molecular Structure Analysis

The molecular structure of compounds closely related to "(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol" has been extensively studied using techniques like X-ray diffraction and density functional theory (DFT). These studies reveal the conformations and crystallographic characteristics of the compounds, providing insights into their molecular geometry and electronic structure (Gonzaga et al., 2016). Understanding these properties is essential for predicting the chemical reactivity and stability of the molecule.

Chemical Reactions and Properties

Research into similar compounds shows a variety of chemical reactions they can undergo, such as Fries rearrangement under catalyst- and solvent-free conditions, which is significant for modifying the chemical structure and thereby altering the compound's properties (Moreno-Fuquen et al., 2019). These reactions are fundamental for creating derivatives with tailored chemical functionalities.

Scientific Research Applications

Dipolar Cycloaddition Reaction for P2X7 Antagonists

A dipolar cycloaddition reaction/Cope elimination sequence was developed to access novel P2X7 antagonists containing a synthetically challenging chiral center. This method facilitated the synthesis of compounds with robust P2X7 receptor occupancy, indicating potential applications in the treatment of mood disorders. Compound 35 emerged as a clinical candidate due to its notable solubility and tolerability in preclinical species, advancing into phase I clinical trials (Chrovian et al., 2018).

Catalyst- and Solvent-Free Synthesis

An efficient approach for the regioselective synthesis of heterocyclic amides was developed through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. This method underscores the utility of the chemical structure in synthesizing compounds with potential applications in medicinal chemistry (Moreno-Fuquen et al., 2019).

Crystal Structure and DFT Study

The synthesis and characterization of boric acid ester intermediates with benzene rings were explored, along with a detailed DFT study. The results highlight the relevance of these compounds in understanding the electronic structure and physicochemical properties, potentially guiding the design of new materials or catalysts (Huang et al., 2021).

Novel Selectfluor and Deoxo-Fluor-Mediated Rearrangements

Research demonstrated the synthesis of novel difunctionalized azabicyclohexanes, indicating the versatility of selectfluor and deoxo-fluor for initiating rearrangements. This method could have implications for the synthesis of complex organic molecules with specific functional group orientations (Krow et al., 2004).

Interaction with Fluorophenylacetylenes

The interaction of alcohols with fluorophenylacetylenes was investigated, providing insights into the hydrogen bonding behavior altered by fluorine substitution. Such studies are crucial for understanding molecular interactions that could influence the development of new solvents or reaction media (Maity et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. It could potentially be used in a variety of fields, including medicinal chemistry, materials science, and chemical synthesis .

properties

IUPAC Name

[2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F4NOS/c1-6-10(5-18)19-11(17-6)7-2-3-8(9(13)4-7)12(14,15)16/h2-4,18H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJKNJYBSHISNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)C(F)(F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F4NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594813
Record name {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(3-Fluoro-4-(trifluoromethyl)phenyl)-4-methylthiazol-5-yl)methanol

CAS RN

317319-27-0
Record name {2-[3-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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